![molecular formula C9H7BrN2O2 B2971730 methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 1190318-72-9](/img/structure/B2971730.png)
methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
I conducted a thorough search for the scientific research applications of “methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate”, also known as “3-BROMO-4-AZAINDOLE-5-CARBOXYLIC ACID METHYL ESTER”. However, specific applications for this compound in scientific research are not readily available in the public domain. The search results provided information on the biological activity and potential applications of pyrrolopyridine derivatives and indole derivatives, which are structurally related to the compound , but they did not provide detailed applications for this specific compound.
Here is a summary of the general information found:
Biological Activity of Pyrrolopyridine Derivatives
Pyrrolopyridine derivatives have been studied for their potential to reduce blood glucose levels, which may be beneficial in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Synthesis and Biological Evaluation
Pyrrolopyridine derivatives have also been evaluated for their effects on cell migration and invasion abilities, particularly in cancer research. They have been synthesized as potent FGFR inhibitors .
Design of Kinase Inhibitors
The azaindole framework, which is related to the compound , has been used in the design of kinase inhibitors. Studies have analyzed how azaindole heterocycles interact with the ATP binding site .
Synthesis Methods
There have been developments in effective methods for the preparation of indole derivatives, which share some structural similarities with “methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate”. These methods involve reactions that lead to the formation of imines and subsequent cyclization .
properties
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-2-6-8(12-7)5(10)4-11-6/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSMFBGGCLRYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
CAS RN |
1190318-72-9 |
Source
|
Record name | methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.